2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its triazole moiety makes it a candidate for studying enzyme inhibition and other biological activities.
Medicine: Triazole derivatives are known for their antimicrobial and antifungal properties, making this compound a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 1,2,3-triazole derivatives can vary depending on the specific compound and its biological target. For example, some 1,2,3-triazole derivatives have been found to have antiviral activity, disrupting the replication cycle of a virus . Other derivatives have shown antifungal activity, with the N1 and N2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of an enzyme .
Future Directions
The development of novel effective antiviral agents is urgently needed, and 1,2,3-triazoles have attracted a big interest in medicinal chemistry for their various biological activities . Future research could focus on the synthesis of new 1,2,3-triazole derivatives and the exploration of their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide can be achieved through a multi-step process involving the formation of the triazole ring followed by functionalization. One common method involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions can be facilitated by using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
5-nitro-1,2,3-2H-triazole: Known for its high performance as an energetic material.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: Evaluated for their xanthine oxidase inhibitory activity.
Uniqueness
What sets 2-[5-(4-ethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methoxyphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c1-3-31-15-9-7-14(8-10-15)26-20(28)18-19(21(26)29)25(24-23-18)12-17(27)22-13-5-4-6-16(11-13)30-2/h4-11,18-19H,3,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGMNONXXUIIGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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